molecular formula C17H19N3O6 B126624 Pyriminobac-methyl CAS No. 147411-70-9

Pyriminobac-methyl

Cat. No.: B126624
CAS No.: 147411-70-9
M. Wt: 361.3 g/mol
InChI Key: USSIUIGPBLPCDF-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyriminobac-methyl is a useful research compound. Its molecular formula is C17H19N3O6 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Herbicide Efficacy and Safety in Rice Cultivation : Pyriminobac-methyl has been studied for its effectiveness as a herbicide, particularly in rice cultivation. Research by Jin Chun-lan (2010) demonstrated that this compound can effectively control the growth of barnyard grass without causing damage to rice crops when used at certain concentrations.

  • Predicting Pesticide Behavior in Paddy Fields : The compound has been incorporated into simulation models for predicting pesticide behavior in paddy fields. A study by Inao et al. (2009) introduced an improved model that includes the isomerization and metabolic pathways of this compound, which aids in understanding its behavior under different environmental conditions.

  • Environmental Impact in Agricultural Soils : The environmental behaviors of this compound in agricultural soils have been investigated. Zhou et al. (2021) conducted a comprehensive study on the adsorption, degradation, and leaching of this compound, finding that it has a high adsorption affinity and low mobility in soils rich in organic matter, posing a lower risk of groundwater contamination.

  • Analytical Methods for Residue Detection : Methods for detecting this compound residues in rice have been developed using liquid chromatography-tandem mass spectrometry. Qin et al. (2017) detailed a procedure for simultaneous determination of this compound and bispyribac-sodium in rice, indicating its importance in food safety and environmental monitoring.

  • Herbicide Discharge in Water Systems : The transport of this compound from rice paddy fields to water systems has been analyzed. Sudo et al. (2018) examined how this herbicide is discharged through surface runoff and percolation flow, offering insights into its environmental impact and the importance of proper water management in agriculture.

Mechanism of Action

Target of Action

Pyriminobac-methyl, also known as (Z)-Pyriminobac-methyl, is a herbicide that primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

This compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth . As a result, the weeds stop growing and eventually die .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts cell division and growth, causing the death of the plant .

Pharmacokinetics

It’s known that the compound has a high potential as a weedicide

Result of Action

The primary result of this compound’s action is the cessation of plant growth and eventual death of the plant . This is due to the disruption of essential amino acid synthesis, which is critical for cell division and growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s adsorption, desorption, degradation, and leaching behaviors can vary depending on the type of soil . In some soils, this compound degrades easily, has a high adsorption affinity, and a low mobility, resulting in a low contamination risk for groundwater systems . In other soils, the compound degrades slowly due to a low adsorption affinity and moderate mobility, which results in a high contamination risk for groundwater systems .

Safety and Hazards

Pyriminobac-methyl is highly flammable and toxic if swallowed . It is also toxic if absorbed through the skin, harmful if inhaled, and can cause damage to organs . It has been detected outside of its original application sites, contributing to environmental contamination and food safety problems .

Future Directions

The environmental behaviors of Pyriminobac-methyl are still not well understood . Future research may focus on understanding its environmental behaviors in different soils and evaluating the risks involved in its increasingly wide application .

Biochemical Analysis

Biochemical Properties

Pyriminobac-methyl, (Z)-, plays a significant role in biochemical reactions. It acts as an inhibitor of the enzyme acetolactate synthase (ALS) . By inhibiting this enzyme, this compound, (Z)-, prevents the biosynthesis of branched-chain amino acids, which are essential for plant growth . This interaction with the ALS enzyme is the primary mechanism through which this compound, (Z)-, exerts its herbicidal effects.

Cellular Effects

The effects of this compound, (Z)-, on cells are primarily related to its inhibition of the ALS enzyme. By preventing the synthesis of branched-chain amino acids, it disrupts protein synthesis and other cellular processes dependent on these amino acids. This disruption can lead to the death of the plant cells, thereby controlling the growth of weeds .

Molecular Mechanism

At the molecular level, this compound, (Z)-, exerts its effects by binding to the ALS enzyme and inhibiting its activity . This binding interaction prevents the enzyme from catalyzing the reaction that leads to the production of branched-chain amino acids. As a result, the plant cells are unable to carry out normal protein synthesis, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, (Z)-, have been observed to change over time. The degradation of this compound, (Z)-, reflects first-order kinetics, with its half-life ranging between 37.46 and 66.00 days, depending on the environmental conditions . Abiotic degradation is predominant in the degradation of this compound .

Metabolic Pathways

This compound, (Z)-, is involved in the metabolic pathway related to the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, it disrupts this pathway and affects the levels of these amino acids in the plant cells .

Transport and Distribution

The transport and distribution of this compound, (Z)-, within cells and tissues are influenced by its chemical properties. It has been found to have stronger soil adsorption and weaker hydrophilic properties . These properties affect its mobility in the environment and its ability to be taken up by plant cells.

Properties

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIUIGPBLPCDF-JMIUGGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116751
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147411-70-9, 136191-64-5
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147411-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriminobac-methyl, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIMINOBAC-METHYL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W2Q6I2HA5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyriminobac-methyl
Reactant of Route 2
Reactant of Route 2
Pyriminobac-methyl
Reactant of Route 3
Reactant of Route 3
Pyriminobac-methyl
Reactant of Route 4
Reactant of Route 4
Pyriminobac-methyl
Reactant of Route 5
Reactant of Route 5
Pyriminobac-methyl
Reactant of Route 6
Pyriminobac-methyl
Customer
Q & A

Q1: What is the target enzyme of Pyriminobac-methyl and how does it affect plant growth?

A1: this compound inhibits the enzyme acetolactate synthase (ALS) in susceptible plants. [, , , ] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth. By inhibiting ALS, this compound disrupts BCAA production, leading to growth arrest and eventual death of susceptible plants. [, , , ]

Q2: Are there specific plant species that are more susceptible to this compound?

A2: this compound exhibits selective herbicidal activity and is primarily used to control a variety of weeds in rice paddy fields. [, , , , , , , ] It demonstrates strong efficacy against common paddy weeds like barnyard grass (Echinochloa crus-galli), monochoria (Monochoria vaginalis), and smallflower umbrella sedge (Cyperus difformis), among others. [, , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H19N3O6 and its molecular weight is 349.34 g/mol. [, ]

Q4: Has research investigated the stability of this compound under various environmental conditions?

A4: Yes, studies have examined the behavior of this compound under paddy field conditions. Research has found that it undergoes photoisomerization in paddy water when exposed to sunlight, specifically UV-B irradiation. [] This process leads to the formation of both (E)- and (Z)-isomers. Additionally, this compound degrades in flooded soil, forming metabolites. [] This degradation is an important factor to consider for its environmental impact and persistence.

Q5: How does the introduction of an oximino group affect the activity of this compound?

A5: During the development of this compound, researchers explored introducing an oximino group to the 6-acyl pyrimidin-2-yl-salicylates structure. [] This modification aimed to reduce injury to rice crops while maintaining herbicidal activity against weeds like barnyard grass. [] The oximino group proved crucial in achieving a balance between efficacy and crop safety, leading to the selection of this compound as a promising herbicide candidate. []

Q6: What are some common formulations of this compound?

A6: this compound is often formulated as a wettable powder (WP). [, ] In addition to WP, it's also formulated as a suspoemulsion, a microcapsule suspension, a water suspension, a dispersible oil suspension, a water dispersible granule, and a granule. [] The choice of formulation depends on factors like application method, desired release characteristics, and compatibility with other agrochemicals.

Q7: What is known about the metabolism of this compound in plants?

A7: While specific metabolic pathways in target weeds might vary, research suggests that cytochrome P450 enzymes, particularly CYP81Q32, play a role in the detoxification and resistance mechanisms of some weed species like Beckmannia syzigachne to this compound and other ALS-inhibiting herbicides. [] This metabolic resistance can lead to decreased efficacy of the herbicide in controlling these resistant weed populations.

Q8: Has resistance to this compound been observed in weed populations?

A8: Yes, resistance to this compound has been documented in various weed species, posing a significant challenge in rice production. [, , , , ] This resistance often arises from the repeated and exclusive use of ALS-inhibiting herbicides, including this compound, over extended periods. [, , , , ] Understanding the mechanisms of resistance and developing effective strategies to manage resistant weed populations are critical areas of research.

Q9: What are some strategies for managing resistance to this compound?

A9: Integrated weed management practices are crucial for mitigating and managing herbicide resistance. Some strategies include:

  • Rotation of herbicides with different modes of action: Alternating between herbicides that target different enzymes or metabolic pathways in weeds can help prevent the buildup of resistant populations. [, , , ] For example, rotating this compound with herbicides that have different modes of action, such as carfentrazone-ethyl or pyrazolate, can help prevent the development of resistance. [, , , ]
  • Using herbicide mixtures: Combining this compound with herbicides that have different modes of action can enhance weed control and delay the onset of resistance. [, , , ]
  • Adopting non-chemical weed control methods: Integrating cultural practices like crop rotation, mechanical weeding, and water management can contribute to a more sustainable and resistance-resilient weed management strategy. [, , ]

Q10: What is the maximum no-observed-effect level (NOAEL) of this compound in rats?

A10: In a 90-day subchronic oral toxicity study in rats, the NOAEL was determined to be 77.37 mg/kg body weight per day for female rats and 73.55 mg/kg body weight per day for male rats. []

Q11: What analytical methods are used to determine this compound residues in crops?

A11: Several analytical methods have been developed for the detection and quantification of this compound residues in various matrices, including rice:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is frequently employed for quantifying this compound residues in crops like rice. [, ] It involves separating the analyte from the matrix using liquid chromatography followed by detection and quantification using tandem mass spectrometry.
  • Supercritical Fluid Extraction (SFE): SFE is an efficient extraction technique used to isolate this compound and other pesticides from crops before analysis. [] It offers advantages like reduced solvent consumption and faster extraction times compared to traditional methods.

Q12: How does this compound move from paddy fields to surrounding water bodies?

A12: Research indicates that this compound can be transported from paddy fields to drainage canals through both surface runoff and percolation flow. [] Surface runoff, which occurs immediately after herbicide application or heavy rainfall events, can carry a significant amount of this compound and other dissolved substances into adjacent water bodies. [] Percolation flow, the downward movement of water through the soil profile, can also contribute to herbicide leaching, even when surface runoff is minimized. [] Understanding the relative contributions of these transport pathways is crucial for assessing the environmental fate and potential risks of this compound.

Q13: What are some alternative herbicides for weed control in rice paddies?

A13: While this compound is an effective herbicide, exploring alternative weed control strategies is crucial for managing resistance and minimizing potential environmental impacts. Some alternative herbicides with different modes of action include:

  • Carfentrazone-ethyl: This protoporphyrinogen oxidase (PPO)-inhibiting herbicide offers good control of various broadleaf weeds and sedges. [, , , , ]
  • Pyrazolate: This herbicide inhibits carotenoid biosynthesis and provides effective control of several broadleaf weeds and sedges. [, , , ]
  • Bentazone: This contact herbicide inhibits photosynthesis and is effective against many broadleaf weeds and some sedges. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.